Pdk1-IN-RS2

PDK1 allostery substrate-selective inhibition kinase assay

Pdk1-IN-RS2 (RS2) is a small-molecule mimic of the peptide docking motif (PIFtide) that acts as a substrate-selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). It targets the allosteric PDK1-interacting fragment (PIF) pocket, a functionally conserved site critical for the recruitment and activation of downstream AGC kinases, without directly competing with ATP.

Molecular Formula C15H9ClN2O2S3
Molecular Weight 380.9 g/mol
Cat. No. B10831090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdk1-IN-RS2
Molecular FormulaC15H9ClN2O2S3
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)
InChIKeyMZAVPBQCWWIYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pdk1-IN-RS2: A Substrate-Selective PDK1 Inhibitor Targeting the PIF-Pocket


Pdk1-IN-RS2 (RS2) is a small-molecule mimic of the peptide docking motif (PIFtide) that acts as a substrate-selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. It targets the allosteric PDK1-interacting fragment (PIF) pocket, a functionally conserved site critical for the recruitment and activation of downstream AGC kinases, without directly competing with ATP [1]. This diaryl sulfonamide compound (CAS 1643958-89-7) binds PDK1 with a dissociation constant (Kd) of 9 μM and exhibits a distinct functional profile, characterized by a sixfold stimulation of PDK1 catalytic activity toward a peptide substrate and 60% inhibition of S6K1 activation at 20 μM [1].

Why Pdk1-IN-RS2 Cannot Be Substituted with Generic PDK1 Inhibitors


PDK1 inhibitors are mechanistically diverse, and simple substitution based on target name alone can lead to contradictory experimental outcomes. ATP-competitive inhibitors, such as GSK2334470, globally suppress PDK1 catalytic activity by blocking the ATP-binding site, whereas PIF-pocket ligands like Pdk1-IN-RS2 act as substrate-selective inhibitors that differentially modulate downstream signaling pathways [1]. Pdk1-IN-RS2 uniquely stimulates PDK1's intrinsic kinase activity toward certain substrates while simultaneously blocking the phosphorylation of full-length protein substrates like S6K1 that require PIF-pocket docking [1]. This dual functional behavior—stimulation of peptide phosphorylation versus inhibition of native substrate activation—is not recapitulated by ATP-competitive inhibitors or even by closely related PIF-pocket analogs, which exhibit distinct potency and stimulation profiles [1].

Pdk1-IN-RS2 Comparative Performance Data: Binding, Functional Activity, and Structural Differentiation


Pdk1-IN-RS2 Exhibits 6-Fold Higher PDK1 Stimulation than Regioisomer RS1 Despite Lower Binding Affinity

In a direct head-to-head comparison using a fluorescence polarization (FP) assay, Pdk1-IN-RS2 (RS2) bound PDK1 with a Kd of 9 μM, which is 6-fold weaker than its regioisomer RS1 (Kd = 1.5 μM) [1]. Paradoxically, RS2 stimulated PDK1 catalytic activity toward a peptide substrate by sixfold, a 3-fold greater enhancement than the twofold stimulation observed with RS1 [1]. This divergent structure-activity relationship highlights that binding affinity at the PIF-pocket does not linearly correlate with functional modulation, making RS2 a uniquely useful tool for decoupling binding from allosteric activation.

PDK1 allostery substrate-selective inhibition kinase assay

Pdk1-IN-RS2 Produces a Unique Functional Profile Distinct from the Prototypic PIFtide Peptide and PS210

Compared to the native 15-mer Δ8-PIFtide peptide (Kd = 2 μM; 4-fold stimulation) and the diaryl dicarboxylate PS210 (Kd = 3 μM; 10-fold stimulation), Pdk1-IN-RS2 (RS2) demonstrates an intermediate binding affinity (Kd = 9 μM) but a distinct sixfold stimulation profile [1]. This places RS2 in a unique functional space: it is less stimulatory than PS210 but more stimulatory than the natural peptide ligand, while exhibiting the weakest binding affinity among the three PIF-pocket ligands [1]. This quantitative differentiation is critical for experiments requiring fine-tuned modulation of PDK1 activity.

PDK1 PIF-pocket allosteric modulator substrate selectivity

Pdk1-IN-RS2 Inhibits S6K1 Activation with 60% Efficacy at 20 μM

In a reconstituted in vitro activation assay, Pdk1-IN-RS2 (RS2) at 20 μM inhibited PDK1-mediated activation of the full-length protein substrate S6K1 by 60% [1]. Under identical conditions, the higher-affinity analog RS1 and the native peptide Δ8-PIFtide each achieved 75% inhibition [1]. This 15% differential inhibition efficacy correlates with the compounds' respective binding affinities and functional stimulation profiles, demonstrating that RS2 provides partial, titratable blockade of S6K1 activation rather than near-complete suppression.

S6K1 PDK1 signaling substrate-selective inhibition cancer biology

Pdk1-IN-RS2 Structurally Mimics the PIFtide-Asp16:Arg131 Salt Bridge Interaction

Crystal structures of PDK1 in complex with RS2 (PDB ID: 4RQV, 1.5 Å resolution) reveal that the sulfonamide moiety of RS2 forms a salt bridge with Arg131 of PDK1, directly mimicking the electrostatic interaction between Asp16 of the native PIFtide peptide and Arg131 [1]. In contrast, the diaryl carboxylate PS210 mimics a different set of hot-spot residues, and ATP-competitive inhibitors bind an entirely distinct site [1]. This structural mimicry of a key PIFtide interaction hot-spot provides a defined molecular basis for RS2's substrate-selective behavior and distinguishes it from other PIF-pocket ligands.

PDK1 structure PIF-pocket molecular mimicry X-ray crystallography

Pdk1-IN-RS2 Enables Synergistic Suppression of Downstream Kinases When Combined with ATP-Competitive Inhibitors

While Pdk1-IN-RS2 (RS2) as a single agent inhibits S6K1 activation by 60% at 20 μM [1], the PNAS study demonstrates that combining a PIF-pocket ligand (RS1) with the ATP-competitive inhibitor GSK2334470 results in more complete blockade of downstream kinase activation than either agent alone [1]. Although direct combination data for RS2 were not reported, the conserved mechanism of action among diaryl sulfonamide PIF-pocket ligands supports the inference that RS2 would similarly lower the threshold for active-site occupancy required to effectively block PDK1 signaling when paired with an ATP-competitive inhibitor.

combination therapy PDK1 kinase inhibitor synergy cancer

Recommended Applications of Pdk1-IN-RS2 in PDK1 Signaling Research


Dissecting PDK1 Substrate Selectivity and Allosteric Regulation

Pdk1-IN-RS2 is ideally suited for experiments that aim to decouple PDK1's intrinsic catalytic activity from its substrate-docking function. Its unique sixfold stimulation of peptide phosphorylation combined with 60% inhibition of native S6K1 activation at 20 μM [1] allows researchers to probe the allosteric coupling between the PIF-pocket and the kinase active site. This makes RS2 a superior tool relative to RS1 or PS210 for studies requiring intermediate allosteric modulation.

Investigating the Structural Basis of PIF-Pocket Recognition

The high-resolution crystal structure of PDK1 in complex with RS2 (PDB: 4RQV) provides a validated molecular template for structure-based design and computational modeling of PIF-pocket ligands [1]. The compound's well-defined mimicry of the PIFtide Asp16-Arg131 salt bridge offers a specific chemical handle for mutagenesis studies and for benchmarking computational docking algorithms focused on allosteric kinase sites.

Combination Studies with ATP-Competitive PDK1 Inhibitors

For researchers exploring dual-targeting strategies to achieve more complete suppression of PDK1-dependent oncogenic signaling, Pdk1-IN-RS2 serves as a chemically tractable PIF-pocket ligand that can be combined with ATP-competitive inhibitors such as GSK2334470 [1]. This approach may reveal synergistic effects on downstream kinase activation and inform the development of next-generation combination therapies for cancers driven by PDK1 hyperactivity.

Control Compound for Functional Selectivity Profiling

Given the distinct quantitative profile of Pdk1-IN-RS2 (Kd = 9 μM, 6-fold stimulation, 60% S6K1 inhibition) relative to RS1, PS210, and Δ8-PIFtide [1], this compound is an essential reference standard for profiling new PIF-pocket ligands. Its intermediate binding and functional parameters provide a benchmark for evaluating structure-activity relationships in this emerging class of substrate-selective kinase modulators.

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